Isotopic Mass Shift of +4.0 Da Enables Unambiguous MS Distinction from Unlabeled Metabolite
3-Hydroxy Rimantadine-d4 incorporates four deuterium atoms (molecular formula C12H17D4NO), yielding a molecular weight of 199.33 g/mol and a mass-to-charge (m/z) shift of +4.0 Da relative to the non-deuterated 3-hydroxy rimantadine (C12H21NO, MW 195.3 g/mol). This mass difference ensures complete baseline separation in MS/MS selected reaction monitoring (SRM), eliminating ion suppression and cross-talk interference . In contrast, the non-deuterated analog cannot serve as an internal standard for the same analyte due to identical m/z values, rendering it unsuitable for stable isotope dilution assays [1].
| Evidence Dimension | Mass-to-charge ratio (m/z) shift for MS/MS detection |
|---|---|
| Target Compound Data | m/z = [M+H]+ 200.33 (calculated); Δm/z = +4.0 Da |
| Comparator Or Baseline | 3-Hydroxy Rimantadine (unlabeled): m/z = [M+H]+ 196.33 |
| Quantified Difference | Δm/z = +4.0 Da |
| Conditions | Electrospray ionization (ESI) positive mode; LC-MS/MS analysis |
Why This Matters
This mass difference is essential for accurate quantification using stable isotope dilution LC-MS/MS, as it allows the internal standard to co-elute with the analyte while remaining spectrometrically distinct, thereby correcting for matrix effects and ionization variability [1].
- [1] Ciccimaro E, Blair IA. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. 2010;2(2):311-341. View Source
